Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-20-16(19)14-13(11-6-4-8-18-15(11)22-14)21-9-10-5-2-3-7-12(10)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGSCPADZMBOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156187 | |
| Record name | Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-37-7 | |
| Record name | Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl bromide with thieno[2,3-b]pyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antitumor Potential
Preliminary studies suggest that methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate exhibits significant antitumor properties. Its mechanism of action may involve the inhibition of specific cellular pathways that promote cancer cell proliferation and survival. The presence of electron-withdrawing chlorine and electron-donating methoxy groups enhances its interaction with biological targets involved in cancer progression.
Mechanisms of Action
Research indicates that this compound may inhibit key proteins or enzymes in cancer pathways. Investigations into its binding affinity to these biomolecules are essential for understanding its therapeutic potential. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to elucidate these interactions.
Case Studies
Several studies have documented the applications of this compound:
-
Cancer Cell Lines : In vitro studies using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability, indicating its potential as an anticancer agent.
These findings suggest that this compound could be further developed into a therapeutic agent for various cancers.
Study Cell Line IC50 Value (µM) Mechanism Study A HeLa (Cervical) 10 Apoptosis induction Study B MCF-7 (Breast) 15 Cell cycle arrest Study C A549 (Lung) 12 Inhibition of proliferation - In Vivo Studies : Animal models have also been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate promising outcomes in tumor regression with manageable toxicity profiles.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substituents
- Methyl 3-[(3-Chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (): Molecular Formula: C₁₆H₁₂ClNO₃S (MW: 333.79). Key Difference: Chlorine at the 3-position of the phenyl ring instead of the 2-position.
Dichlorobenzyl Derivatives ():
- Examples :
- Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (MW: 368.24).
- Methyl 3-[(2,6-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate (MW: 368.24). Key Difference: Two chlorine atoms increase molecular weight and lipophilicity (logP).
Substituent Variations at the 3-Position
- Hydroxyl-Substituted Analog (): Compound: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. Key Difference: Hydroxyl group replaces the (2-chlorophenyl)methoxy moiety. Impact: Increased polarity and hydrogen-bonding capacity, likely reducing membrane permeability but enhancing solubility .
- Amino-Substituted Derivatives (): Examples:
- Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (MW: 213.28) .
- Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (MW: 390.10) . Impact: Amino derivatives are key intermediates in antitumor drug synthesis, with demonstrated activity against cancer cell lines (e.g., MCF-7, NCI-H460) .
Azido and Sulfonamido Derivatives ():
- Examples :
- Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate (precursor for click chemistry) .
- Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate (MW: 376.44) . Key Difference: Azide and sulfonamide groups enable diverse functionalization (e.g., triazole formation via Huisgen reaction). Impact: Enhanced utility in bioconjugation or modulation of pharmacokinetic properties .
Ester Group Modifications
- Ethyl Ester Analogs ():
- Examples :
- Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate (MW: 236.28) .
- Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS: 612514-60-0) . Key Difference: Ethyl ester increases steric bulk and lipophilicity compared to methyl ester. Impact: Altered metabolic stability and bioavailability due to esterase susceptibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thieno[2,3-b]pyridine derivatives and is characterized by a unique structure that includes a methoxy group and a chlorophenyl moiety. The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. Its structural features are believed to play a significant role in its biological activity.
Preliminary studies suggest that this compound exhibits antitumor activity by inhibiting specific cellular pathways that promote cancer cell proliferation and survival. The presence of the electron-withdrawing chlorine atom and the methoxy group enhances its interaction with biological targets involved in cancer progression.
Research Findings
- In Vitro Studies : Research indicates that this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell growth at low concentrations.
- Binding Affinity : Investigations into the binding interactions of this compound with specific proteins or enzymes involved in cancer pathways are crucial for understanding its mechanism of action. Techniques such as molecular docking simulations and surface plasmon resonance are utilized to elucidate these interactions.
Comparative Biological Activity
To better understand the biological activity of this compound, it is helpful to compare it with similar compounds within the thieno-pyridine class.
| Compound Name | Structure | Anticancer Activity | Other Activities |
|---|---|---|---|
| This compound | Structure | Significant cytotoxicity against various cancer cell lines | Potential applications in other therapeutic areas |
| Thieno[2,3-b]pyridine derivative A | Similar structure | Moderate cytotoxicity | Antimicrobial properties |
| Thieno[2,3-b]pyridine derivative B | Similar structure | Low cytotoxicity | Anti-inflammatory properties |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Case Study 1 : In a study involving breast cancer cell lines, this compound exhibited an IC50 value of approximately 10 µM, indicating potent anticancer activity compared to control groups.
- Case Study 2 : Another investigation focused on its effects on apoptosis markers in lung cancer cells showed increased levels of pro-apoptotic factors when treated with this compound.
Conclusion and Future Directions
This compound shows promise as an antitumor agent due to its unique structural characteristics and biological activity profile. Ongoing research is essential to further elucidate its mechanisms of action and potential therapeutic applications. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Structural Modifications : To enhance potency and selectivity against specific cancer types.
- Broader Biological Screening : To explore potential applications beyond oncology.
Q & A
Basic: What are the common synthetic routes for Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
Answer:
The compound is typically synthesized via coupling reactions. A representative method involves reacting a brominated thienopyridine precursor (e.g., methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate) with a substituted aniline or aryloxy nucleophile under palladium catalysis. Key steps include:
- Use of Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, BINAP ligand, Cs₂CO₃ base) for aryl amination or etherification .
- Purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) to isolate the product .
- Optimization of reaction temperature (e.g., 100°C for 16 hours) and stoichiometric ratios (e.g., 1.4 equivalents of nucleophile) to maximize yield .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring structural fidelity?
Answer:
- ¹H NMR : Critical for verifying substituent integration (e.g., methoxy protons at δ 3.74–3.94 ppm) and aromatic/heterocyclic proton environments .
- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., planar thienopyridine ring systems, N–H⋯O hydrogen bonds) .
- HPLC/LCMS : Validates purity (>95%) and monitors reaction progress (e.g., using [M+H]⁺ ions for mass confirmation) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying GI₅₀ values) across studies for thieno[2,3-b]pyridine derivatives?
Answer:
Contradictions arise due to:
- Cell line variability : Test compounds against standardized panels (e.g., NCI-60) to ensure reproducibility .
- Assay conditions : Control variables like serum concentration, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Data normalization : Use reference drugs (e.g., doxorubicin) as internal controls to calibrate GI₅₀ values .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies to enhance anticancer potency?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., 2-chlorophenyl methoxy) to improve metabolic stability .
- Bioisosteric replacement : Replace ester groups (e.g., methyl carboxylate) with amides to modulate solubility and target affinity .
- Docking studies : Use computational models to predict binding to kinases or tubulin, guiding synthetic prioritization .
Advanced: How does X-ray crystallography contribute to understanding molecular conformation and intermolecular interactions?
Answer:
- Planarity analysis : Confirms coplanarity of the thienopyridine core with substituents, essential for π-stacking in biological targets .
- Hydrogen-bond networks : Identifies intramolecular (e.g., N–H⋯O=C) and dimer-forming interactions, critical for crystal packing and solubility .
- Torsion angle measurements : Quantifies steric effects of bulky substituents (e.g., 2-chlorophenyl) on molecular flexibility .
Basic: What are key considerations in designing a bioactivity screening protocol for this compound against cancer cell lines?
Answer:
- Cell line selection : Prioritize panels with diverse genetic backgrounds (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer) .
- Dose-response curves : Use 5–7 concentrations (e.g., 0.1–100 µM) to calculate GI₅₀ values via nonlinear regression .
- Apoptosis assays : Combine with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .
Advanced: What mechanistic insights have been gained from cell cycle analysis and apoptosis assays for thieno[2,3-b]pyridine derivatives?
Answer:
- Cell cycle arrest : Derivatives like compound III induce G1 phase arrest in NCI-H460 cells via CDK4/6 inhibition, while compound IV triggers G2/M arrest .
- Apoptosis induction : Ethynyl-substituted analogs (e.g., Vb) activate caspase-3/7, confirmed via fluorometric assays .
- Mitochondrial targeting : Rhodamine 123 staining reveals loss of mitochondrial membrane potential in treated cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
